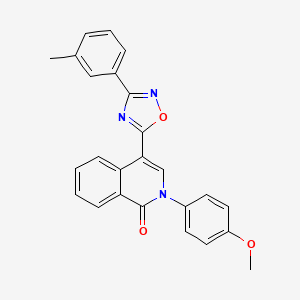
2-(4-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, commonly known as MTIQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the isoquinoline family and has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Applications De Recherche Scientifique
Thermo-Physical Properties and Solvent Interactions
One study systematically characterized the thermo-physical properties of 1,3,4-oxadiazole derivatives, including compounds similar to the one , in solvents like chloroform and N,N-dimethylformamide. The research investigated parameters such as density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters. This study provides foundational knowledge on how structural modifications of such compounds influence their physical and chemical behaviors in different solvent environments (Godhani et al., 2013).
Antimicrobial Activity
Another area of research involved the synthesis and biological evaluation of novel derivatives for their antibacterial and antifungal activities. A study synthesized a series of derivatives and tested their efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus niger and Candida albicans. This highlights the potential of such compounds in the development of new antimicrobial agents (Sirgamalla & Boda, 2019).
Electroluminescence and Photophysical Applications
Research has also explored the electroluminescence and photophysical properties of π-conjugated imidazole–isoquinoline derivatives, which include structures similar to the chemical . These studies focus on their application in organic light-emitting diodes (OLEDs) and the pursuit of achieving "pure" white light emission, indicating the potential for advanced materials in lighting and display technologies (Nagarajan et al., 2014).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Novel quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic medium. Studies have shown that these compounds can provide a high degree of protection, making them valuable in the development of new materials for protecting metals against corrosion (Errahmany et al., 2020).
Anticancer Activity
Finally, the anticancer activity of derivatives has been examined, with studies focusing on the synthesis, characterization, and evaluation against various human cancer cell lines. These compounds have shown promise in inhibiting the growth of cancer cells, presenting a potential pathway for the development of new anticancer drugs (Yakantham et al., 2019).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-16-6-5-7-17(14-16)23-26-24(31-27-23)22-15-28(18-10-12-19(30-2)13-11-18)25(29)21-9-4-3-8-20(21)22/h3-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQBKCCNACVMAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

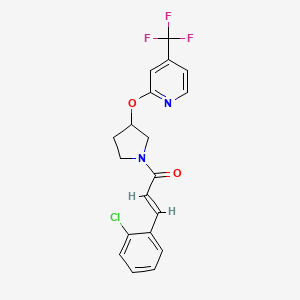
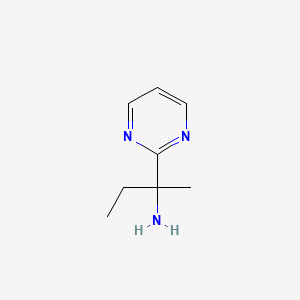
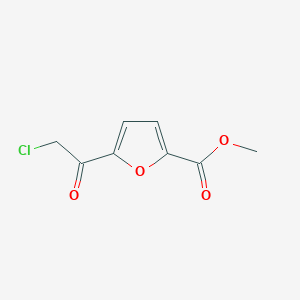

![2-imino-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2417996.png)
![1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2417997.png)
![6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2417998.png)
![3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide](/img/structure/B2418001.png)
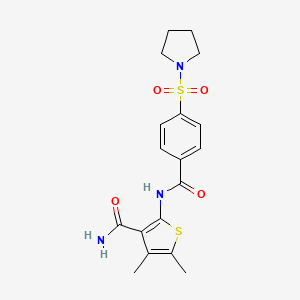
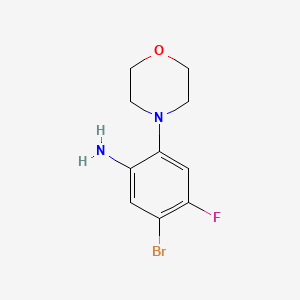
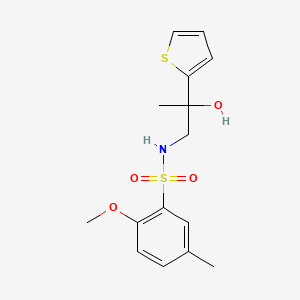
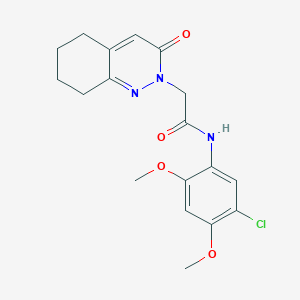
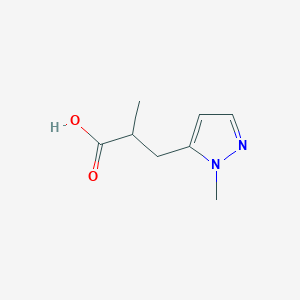
![2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2418010.png)